

2-Hydrazino-6-(trifluoromethyl)pyridine

molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Hydrazino-6-(trifluoromethyl)pyridine
Cat. No.:	B1281977

[Get Quote](#)

Technical Guide: 2-Hydrazino-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydrazino-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative of significant interest in medicinal and agricultural chemistry. The incorporation of the trifluoromethyl group (-CF₃) can substantially alter the physicochemical properties of organic molecules, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides a comprehensive overview of the core molecular and physical properties of **2-Hydrazino-6-(trifluoromethyl)pyridine**, along with a representative experimental protocol for its application in the synthesis of pyrazole derivatives, a common structural motif in pharmacologically active compounds.

Core Molecular and Physical Properties

The fundamental molecular and physical characteristics of **2-Hydrazino-6-(trifluoromethyl)pyridine** are summarized in the table below. This data is essential for reaction planning, characterization, and safety considerations.

Property	Value
Molecular Formula	C ₆ H ₆ F ₃ N ₃
Molecular Weight	177.13 g/mol
CAS Number	94239-06-2
Melting Point	238-243 °C
Boiling Point	351.9 °C at 760 mmHg

Synthetic Applications: Synthesis of Pyrazole Derivatives

2-Hydrazino-6-(trifluoromethyl)pyridine is a valuable building block for the synthesis of more complex heterocyclic compounds. A primary application is in the synthesis of pyrazole derivatives through cyclocondensation reactions with 1,3-dicarbonyl compounds, such as β -diketones or β -ketoesters. Pyrazoles are a core scaffold in numerous pharmaceutical agents, including anti-inflammatory drugs, analgesics, and kinase inhibitors.

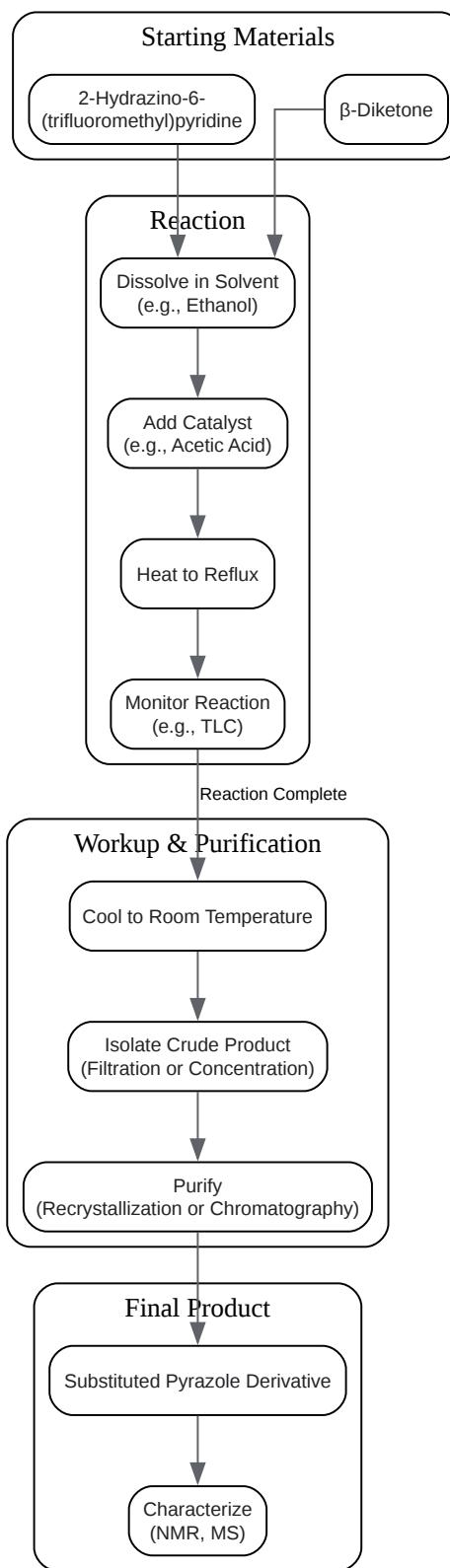
Experimental Protocol: General Procedure for the Synthesis of 1-(6-(Trifluoromethyl)pyridin-2-yl)-3,5-disubstituted-1H-pyrazoles

This protocol describes a general method for the reaction of **2-Hydrazino-6-(trifluoromethyl)pyridine** with a β -diketone to form a substituted pyrazole.

Materials:

- **2-Hydrazino-6-(trifluoromethyl)pyridine**
- Acyclic or cyclic β -diketone (e.g., acetylacetone, dibenzoylmethane)
- Ethanol (or other suitable solvent such as acetic acid)
- Glacial acetic acid (catalyst, optional)

Procedure:


- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve **2-Hydrazino-6-(trifluoromethyl)pyridine** (1.0 equivalent) in ethanol.
- Add the β -diketone (1.0-1.2 equivalents) to the solution.
- If required, add a catalytic amount of glacial acetic acid.
- Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- If a precipitate forms, collect the solid product by filtration. If no precipitate forms, reduce the solvent volume under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to yield the desired pyrazole derivative.

Characterization:

The structure of the synthesized pyrazole derivative should be confirmed by spectroscopic methods, including ^1H NMR, ^{13}C NMR, and mass spectrometry.

Logical Workflow for Pyrazole Synthesis

The following diagram illustrates the logical workflow for the synthesis of pyrazole derivatives from **2-Hydrazino-6-(trifluoromethyl)pyridine**.

[Click to download full resolution via product page](#)

Workflow for the synthesis of pyrazole derivatives.

As **2-Hydrazino-6-(trifluoromethyl)pyridine** is a chemical intermediate, it is not directly involved in biological signaling pathways. Instead, its significance lies in its utility for synthesizing biologically active molecules. The workflow and protocol provided serve as a foundational guide for researchers leveraging this compound in drug discovery and development.

- To cite this document: BenchChem. [2-Hydrazino-6-(trifluoromethyl)pyridine molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1281977#2-hydrazino-6-trifluoromethyl-pyridine-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1281977#2-hydrazino-6-trifluoromethyl-pyridine-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com